SARS-CoV-2 3CLpro-IN-16

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

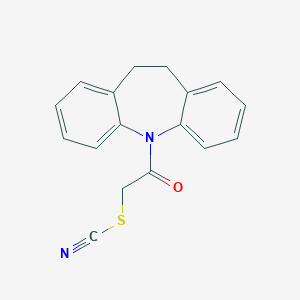

C17H14N2OS |

|---|---|

分子量 |

294.4g/mol |

IUPAC 名称 |

[2-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-oxoethyl] thiocyanate |

InChI |

InChI=1S/C17H14N2OS/c18-12-21-11-17(20)19-15-7-3-1-5-13(15)9-10-14-6-2-4-8-16(14)19/h1-8H,9-11H2 |

InChI 键 |

BWJPRMXKIWYPAB-UHFFFAOYSA-N |

SMILES |

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC#N |

规范 SMILES |

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC#N |

产品来源 |

United States |

Foundational & Exploratory

SARS-CoV-2 3CLpro-IN-16: A Technical Overview of its Covalent Inhibition Mechanism

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the mechanism of action of SARS-CoV-2 3CLpro-IN-16, a covalent inhibitor of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro). The document outlines the fundamental role of 3CLpro in the viral life cycle, the specific mechanism of covalent inhibition, and representative quantitative data and experimental protocols for characterizing such inhibitors.

Introduction: The Critical Role of 3CLpro in SARS-CoV-2 Replication

The SARS-CoV-2 virus, upon entering a host cell, synthesizes two large polyproteins, pp1a and pp1ab, which contain the non-structural proteins (nsps) essential for viral replication and transcription.[1][2] The 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), is a viral cysteine protease that plays a crucial role in processing these polyproteins at specific cleavage sites.[3][4] This proteolytic activity releases the individual functional nsps, making 3CLpro an indispensable enzyme for the viral life cycle.[5] Due to its essential nature and the absence of a close human homolog, 3CLpro is a prime target for the development of antiviral therapeutics.[6]

Mechanism of Action: Covalent Inhibition of 3CLpro

This compound is classified as a covalent inhibitor.[7] This class of inhibitors forms a stable, covalent bond with a key amino acid residue in the active site of the target enzyme, leading to irreversible or slowly reversible inactivation.

The catalytic activity of 3CLpro relies on a Cys-His catalytic dyad, specifically the Cysteine-145 (Cys145) and Histidine-41 (His41) residues.[8] The catalytic process involves the deprotonated thiol group of Cys145 acting as a nucleophile to attack the carbonyl carbon of the substrate's scissile bond.

This compound is designed to exploit this mechanism. It possesses an electrophilic "warhead" that, once the inhibitor is bound in the active site, is positioned to react with the nucleophilic thiol of Cys145.[8][9] This reaction results in the formation of a covalent adduct, effectively and permanently blocking the enzyme's ability to process its natural substrates.[6][7]

The following diagram illustrates the general mechanism of covalent inhibition of SARS-CoV-2 3CLpro.

Quantitative Analysis of 3CLpro Inhibition

While specific quantitative data for this compound is not publicly available, this section presents representative data for other well-characterized covalent inhibitors of SARS-CoV-2 3CLpro to provide a framework for understanding the potency of such compounds. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the effectiveness of an inhibitor.

| Inhibitor | IC50 (µM) | Assay Type | Reference |

| GC376 | 0.17 | FRET-based enzymatic assay | [2] |

| Tolcapone | 7.9 ± 0.9 | FRET-based enzymatic assay | [10] |

| Levothyroxine | 19.2 ± 1.2 | FRET-based enzymatic assay | [10] |

| Manidipine-2HCl | 10.4 ± 1.6 | FRET-based enzymatic assay | [10] |

| Myricetin | ~7 (Ki) | FRET-based enzymatic assay | [11] |

| Nirmatrelvir | 0.013 - 0.023 | Enzymatic assay | [12] |

Experimental Protocols for Inhibitor Characterization

The characterization of SARS-CoV-2 3CLpro inhibitors typically involves a series of in vitro experiments to determine their inhibitory activity and mechanism.

Recombinant 3CLpro Expression and Purification

The SARS-CoV-2 3CLpro enzyme is typically expressed recombinantly in E. coli. The gene encoding the protease is cloned into an expression vector, often with a tag (e.g., His-tag) to facilitate purification. The protein is then purified to homogeneity using chromatographic techniques such as affinity and size-exclusion chromatography.

In Vitro 3CLpro Inhibition Assay (FRET-based)

A common method to measure 3CLpro activity and inhibition is a Förster Resonance Energy Transfer (FRET)-based assay.

Principle: A synthetic peptide substrate containing a 3CLpro cleavage sequence is flanked by a fluorophore and a quencher. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be monitored over time.

Protocol Outline:

-

Reagents:

-

Purified recombinant SARS-CoV-2 3CLpro

-

FRET peptide substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS)[13]

-

Assay buffer (e.g., Tris-HCl, pH 7.3, with EDTA and DTT)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

96- or 384-well microplates

-

-

Procedure:

-

The inhibitor is serially diluted to various concentrations.

-

The inhibitor dilutions are pre-incubated with the 3CLpro enzyme in the assay buffer for a defined period (e.g., 30-60 minutes) to allow for covalent bond formation.

-

The enzymatic reaction is initiated by adding the FRET substrate.

-

The fluorescence intensity is measured kinetically over time using a plate reader (Excitation/Emission wavelengths depend on the specific fluorophore/quencher pair).

-

The initial reaction rates are calculated from the linear phase of the fluorescence increase.

-

The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

-

IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

The following diagram outlines the workflow for a typical FRET-based 3CLpro inhibition assay.

Cellular Antiviral Assays

To assess the inhibitor's efficacy in a biological context, cell-based assays are employed.

Principle: Susceptible host cells (e.g., Vero E6) are infected with SARS-CoV-2 in the presence of the inhibitor. The ability of the inhibitor to protect the cells from virus-induced cytopathic effect (CPE) or to reduce viral replication is measured.

Protocol Outline:

-

Materials:

-

Vero E6 cells or other susceptible cell lines

-

SARS-CoV-2 virus stock

-

Cell culture medium

-

Test inhibitor

-

Reagents for assessing cell viability (e.g., CellTiter-Glo) or viral load (e.g., RT-qPCR)

-

-

Procedure:

-

Cells are seeded in microplates and incubated.

-

The inhibitor is added to the cells at various concentrations.

-

The cells are then infected with SARS-CoV-2.

-

After a suitable incubation period (e.g., 48-72 hours), the extent of CPE is visually assessed, or cell viability is measured using a luminescent or colorimetric assay.

-

Alternatively, viral RNA can be extracted from the cell supernatant, and the viral load is quantified using RT-qPCR.

-

The half-maximal effective concentration (EC50) is calculated, representing the concentration at which the inhibitor reduces the viral effect by 50%.

-

Conclusion

This compound, as a covalent inhibitor, represents a potent and targeted approach to disrupting the replication of SARS-CoV-2. By forming a stable covalent bond with the catalytic Cys145 residue of the 3CLpro, it effectively inactivates this essential viral enzyme. The methodologies and data presented in this guide provide a comprehensive framework for the evaluation and characterization of this and other covalent 3CLpro inhibitors, which are critical for the ongoing development of effective antiviral therapies against COVID-19 and future coronavirus threats.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of a colorimetric assay for the detection of SARS-CoV-2 3CLpro activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanistic investigation of SARS-CoV-2 main protease to accelerate design of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | SARS-CoV | TargetMol [targetmol.com]

- 8. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. pubs.acs.org [pubs.acs.org]

Technical Guide: Covalent Inhibition of SARS-CoV-2 3CLpro by 3CLpro-IN-16

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the covalent inhibition of the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro) by the inhibitor SARS-CoV-2 3CLpro-IN-16. 3CLpro is a cysteine protease essential for the life cycle of the virus, making it a prime target for antiviral drug development. Covalent inhibitors, such as 3CLpro-IN-16, offer the potential for high potency and prolonged duration of action by forming a stable bond with the target enzyme.

Core Concepts of 3CLpro Inhibition

The SARS-CoV-2 3CLpro, also known as the main protease (Mpro), is responsible for processing viral polyproteins into functional non-structural proteins required for viral replication.[1][2][3] The active site of 3CLpro features a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41).[1][4] The cysteine residue acts as a nucleophile to cleave the viral polyprotein. Covalent inhibitors are designed with an electrophilic "warhead" that reacts with the nucleophilic thiol group of Cys145, forming a covalent adduct and irreversibly inactivating the enzyme.[2][4]

Quantitative Data for this compound and Representative Covalent Inhibitors

The inhibitory potency of this compound and other relevant covalent inhibitors is summarized below. This data is critical for comparing the efficacy of different compounds and guiding further drug development efforts.

| Inhibitor | Target | Assay Type | IC50 (μM) | Other Metrics | Reference |

| This compound | SARS-CoV-2 3CLpro | Enzymatic Assay | 2.124 | Covalent binder to Cys145 | [5] |

| GC376 | SARS-CoV-2 3CLpro | FRET Assay | 0.62 | - | [1] |

| Compound 6e | SARS-CoV-2 3CLpro | FRET Assay | 0.17 | - | [1] |

| Compound 14a | SARS-CoV-2 3CLpro | Fluorescence Assay | 0.42 ± 0.11 | Time-dependent inhibition | [1] |

| Compound 16a | SARS-CoV-2 3CLpro | Fluorescence Assay | 0.41 ± 0.13 | Time-dependent inhibition | [1] |

Experimental Protocols

Detailed methodologies for the key experiments used to characterize covalent inhibitors of 3CLpro are provided below. While specific parameters for this compound are not publicly available, these representative protocols outline the standard procedures used in the field.

Enzymatic Inhibition Assay (FRET-based)

This assay quantitatively measures the ability of an inhibitor to block the proteolytic activity of 3CLpro using a fluorogenic substrate.

a. Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET substrate (e.g., Dabcyl-KTSAVLQSGFRKME-Edans)

-

Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3)

-

Test inhibitor (this compound)

-

384-well plates

-

Fluorescence plate reader

b. Protocol:

-

Prepare a solution of recombinant 3CLpro in assay buffer to a final concentration of 100-200 nM.

-

Serially dilute the test inhibitor in DMSO and then into assay buffer to achieve a range of desired concentrations.

-

Add 10 µL of the inhibitor solution to the wells of a 384-well plate.

-

Add 10 µL of the 3CLpro solution to each well and incubate at room temperature for 30 minutes to allow for covalent bond formation.

-

Initiate the enzymatic reaction by adding 10 µL of the FRET substrate (final concentration ~20 µM).

-

Immediately begin monitoring the increase in fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) over time using a fluorescence plate reader.

-

Calculate the initial reaction velocities from the linear phase of the fluorescence progress curves.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mass Spectrometry for Covalent Adduct Confirmation

This method confirms the covalent modification of 3CLpro by the inhibitor and identifies the site of adduction.

a. Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

Test inhibitor (this compound)

-

Incubation buffer (e.g., PBS, pH 7.4)

-

Denaturing solution (e.g., 8 M urea)

-

Reducing agent (e.g., DTT)

-

Alkylating agent (e.g., iodoacetamide)

-

Trypsin

-

LC-MS/MS system (e.g., Orbitrap)

b. Protocol:

-

Incubate a concentrated solution of 3CLpro (~10 µM) with a molar excess of the inhibitor (e.g., 50 µM) in incubation buffer for 1-2 hours at 37°C.

-

Denature the protein by adding denaturing solution.

-

Reduce disulfide bonds with DTT and alkylate free cysteines with iodoacetamide.

-

Digest the protein into peptides by adding trypsin and incubating overnight at 37°C.

-

Analyze the resulting peptide mixture by LC-MS/MS.

-

Search the MS/MS data against the 3CLpro sequence, including a modification on Cys145 corresponding to the mass of the inhibitor's warhead.

-

Confirmation of the covalent adduct is achieved by identifying the peptide containing the modified Cys145.[6]

Cell-Based Antiviral Assay (Split-GFP Reporter)

This assay assesses the ability of an inhibitor to block 3CLpro activity within a cellular context, providing a measure of its potential therapeutic efficacy.[7][8][9]

a. Materials:

-

HEK293T cells

-

Expression plasmid encoding a split-GFP reporter system linked by a 3CLpro cleavage site.

-

Expression plasmid for SARS-CoV-2 3CLpro.

-

Transfection reagent.

-

Cell culture medium and supplements.

-

Test inhibitor (this compound).

-

Fluorescence microscope or plate reader.

b. Protocol:

-

Seed HEK293T cells in 96-well plates and grow to ~70-80% confluency.

-

Co-transfect the cells with the split-GFP reporter plasmid and the 3CLpro expression plasmid using a suitable transfection reagent.

-

After 6-8 hours, replace the transfection medium with fresh medium containing serial dilutions of the test inhibitor.

-

Incubate the cells for an additional 24-48 hours.

-

In the absence of an effective inhibitor, 3CLpro will cleave the linker, leading to the association of the two GFP fragments and subsequent fluorescence.

-

Quantify the GFP signal using a fluorescence microscope or a plate reader.

-

A dose-dependent decrease in GFP signal indicates inhibition of 3CLpro activity.

-

Determine the EC50 value by plotting the GFP signal against the inhibitor concentration.

Visualizations: Mechanisms and Workflows

Mechanism of Covalent Inhibition

The following diagram illustrates the fundamental mechanism by which a covalent inhibitor, such as this compound, irreversibly inactivates the 3CLpro enzyme.

Caption: Mechanism of covalent inhibition of 3CLpro by an electrophilic inhibitor.

Experimental Workflow for Inhibitor Characterization

The process of identifying and validating a novel covalent inhibitor for 3CLpro involves a multi-step experimental pipeline, as depicted below.

Caption: Workflow for identification and characterization of covalent 3CLpro inhibitors.

Role of 3CLpro in Viral Replication

This diagram illustrates the critical role of 3CLpro in the SARS-CoV-2 replication cycle, highlighting why it is a key therapeutic target.

References

- 1. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in research on 3C-like protease (3CLpro) inhibitors against SARS-CoV-2 since 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, synthesis and mechanism study of 2,3,5-substituted [1,2,4]-thiadiazoles as covalent inhibitors targeting 3C-Like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | SARS-CoV | TargetMol [targetmol.com]

- 6. Discovery and characterization of the covalent SARS-CoV-2 3CLpro inhibitors from Ginkgo biloba extract via integrating chemoproteomic and biochemical approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - ProQuest [proquest.com]

Structural Basis for Covalent Inhibition of SARS-CoV-2 3CLpro by Compound 3a

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and molecular basis for the inhibition of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral life cycle, by the covalent inhibitor designated as Compound 3a. This document details the quantitative inhibitory data, experimental methodologies for its characterization, and visual representations of the underlying molecular interactions and experimental workflows.

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) relies on the 3CL protease (also known as the main protease, Mpro) for the proteolytic processing of viral polyproteins, a crucial step for viral replication and maturation. This essential role makes 3CLpro a prime target for the development of antiviral therapeutics. Covalent inhibitors, which form a stable chemical bond with their target enzyme, offer a promising strategy for achieving potent and sustained inhibition.

This guide focuses on Compound 3a, a covalent inhibitor that targets the catalytic cysteine (Cys145) of SARS-CoV-2 3CLpro. Through a detailed examination of its inhibitory activity, the structural basis of its interaction, and the experimental protocols used for its validation, this document aims to provide a thorough resource for researchers in the field of antiviral drug discovery.

Quantitative Inhibitory Data

The inhibitory potency of Compound 3a and its analogues against SARS-CoV-2 3CLpro has been determined through various biochemical assays. The key quantitative data are summarized in the table below.

| Compound | IC50 (μM) | k_inact / K_i (M⁻¹s⁻¹) | Antiviral EC50 (μM) in Vero E6 cells | Cytotoxicity CC50 (μM) in Vero E6 cells | Reference |

| Compound 3a | 2.214 | Not Reported | Not Reported | Not Reported | [1] |

| Compound 3c | Not Reported | Not Reported | 2.499 | > 200 | [2][3][4] |

| Compound 3h | 0.322 | 1669.34 | Not Reported | Not Reported | [2][3][4] |

Note: The IC50 value of 2.124 µM for a compound also labeled "Compound 3a" is listed on several commercial vendor websites, indicating potential minor variations in experimental conditions or compound sourcing.[5]

Structural Basis of Inhibition

The co-crystal structure of SARS-CoV-2 3CLpro in complex with Compound 3a has been resolved, providing detailed insights into its mechanism of action.

PDB ID: --INVALID-LINK--[2]

Compound 3a features a thiocyanate moiety that acts as a novel warhead, forming a covalent bond with the catalytic Cys145 residue in the active site of 3CLpro.[2][3][4] This covalent modification irreversibly inactivates the enzyme. The binding mode of Compound 3a within the active site is further stabilized by a series of non-covalent interactions with key amino acid residues.

The tricyclic moiety of Compound 3a occupies the S1' and S2 subsites of the protease, engaging in interactions with His41, Met49, and Met165.[1] Additionally, the carbonyl group of the inhibitor forms a hydrogen bond with the protease via a water molecule.[1] This combination of covalent and non-covalent interactions accounts for the potent and specific inhibition of SARS-CoV-2 3CLpro by Compound 3a.

Experimental Protocols

This section outlines the key experimental methodologies employed in the characterization of Compound 3a's inhibition of SARS-CoV-2 3CLpro.

Protein Expression and Purification

Recombinant SARS-CoV-2 3CLpro is typically expressed in Escherichia coli BL21(DE3) cells. The protein is then purified using a combination of affinity and size-exclusion chromatography to ensure high purity and activity for subsequent assays.

In Vitro Inhibition Assay (FRET-based)

The inhibitory activity of compounds against 3CLpro is commonly determined using a Fluorescence Resonance Energy Transfer (FRET) assay.

-

Assay Principle: A fluorogenic substrate containing a cleavage site for 3CLpro is flanked by a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity.

-

Procedure:

-

The purified 3CLpro enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., Compound 3a) in an appropriate assay buffer.

-

The enzymatic reaction is initiated by the addition of the FRET substrate.

-

The fluorescence intensity is monitored over time using a plate reader.

-

The rate of substrate cleavage is calculated from the linear phase of the fluorescence curve.

-

IC50 values are determined by plotting the enzyme inhibition percentage against the inhibitor concentration and fitting the data to a dose-response curve.

-

X-ray Crystallography

To elucidate the structural basis of inhibition, the co-crystal structure of SARS-CoV-2 3CLpro in complex with the inhibitor is determined.

-

Crystallization: The purified 3CLpro is incubated with an excess of the inhibitor to ensure complex formation. The complex is then crystallized using vapor diffusion techniques with a suitable precipitant solution.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is solved by molecular replacement using a previously determined structure of apo 3CLpro as a search model. The inhibitor is then built into the electron density map, and the entire complex is refined to produce the final atomic model.[2][3]

Mass Spectrometry

Tandem mass spectrometry (MS/MS) is utilized to confirm the covalent modification of 3CLpro by the inhibitor.[2][3]

-

Sample Preparation: The 3CLpro enzyme is incubated with the inhibitor. The resulting complex is then digested with a protease (e.g., trypsin) to generate smaller peptides.

-

Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass of the peptide containing the active site cysteine (Cys145) is measured. A mass shift corresponding to the addition of the inhibitor confirms the formation of a covalent bond.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the mechanism of inhibition.

References

In Vitro Characterization of a Potent SARS-CoV-2 3CLpro Inhibitor: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of a potent and selective inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), herein referred to as IN-16. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of antiviral therapeutics against COVID-19.

The SARS-CoV-2 3CLpro, also known as the main protease (Mpro), is a critical enzyme in the viral life cycle.[1][2] It is responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites to release functional non-structural proteins that are essential for viral replication and transcription.[2][3][4] Due to its indispensable role and the absence of close human homologues, 3CLpro is a prime target for antiviral drug development.[4][5]

This guide details the key in vitro assays and methodologies used to determine the potency, mechanism of action, and cellular activity of a novel 3CLpro inhibitor.

Quantitative Data Summary

The following table summarizes the key in vitro characterization data for the hypothetical inhibitor IN-16. These values are representative of a potent and selective SARS-CoV-2 3CLpro inhibitor.

| Parameter | Value | Assay Type | Notes |

| IC50 (Enzymatic) | 25 nM | FRET-based 3CLpro inhibition assay | Half-maximal inhibitory concentration against recombinant SARS-CoV-2 3CLpro. |

| Ki | 10 nM | Enzyme kinetics study | Inhibitor binding affinity. |

| Mechanism of Action | Covalent, Reversible | Time-dependence and dilution assays | The inhibitor forms a reversible covalent bond with the catalytic cysteine (Cys145) in the active site. |

| EC50 (Antiviral) | 150 nM | Cell-based antiviral assay (Vero E6 cells) | Half-maximal effective concentration to inhibit viral replication in a cellular context. |

| CC50 (Cytotoxicity) | > 25 µM | Cytotoxicity assay (Vero E6 cells) | Half-maximal cytotoxic concentration. |

| Selectivity Index (SI) | > 167 | Calculated (CC50/EC50) | A high SI indicates a favorable therapeutic window. |

Experimental Protocols

Recombinant SARS-CoV-2 3CLpro Expression and Purification

Objective: To produce highly pure and active recombinant SARS-CoV-2 3CLpro for use in enzymatic assays.

Methodology:

-

Gene Synthesis and Cloning: The gene encoding for SARS-CoV-2 3CLpro (NSP5) is synthesized with codon optimization for E. coli expression. The gene is then cloned into a suitable expression vector, such as pGEX-6P-1, which includes an N-terminal GST tag for purification and a PreScission Protease cleavage site.

-

Protein Expression: The expression vector is transformed into an appropriate E. coli strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB media. Protein expression is induced by the addition of IPTG at a final concentration of 0.5 mM, and the culture is incubated at 16°C for 16-18 hours.

-

Cell Lysis and Purification: Cells are harvested by centrifugation and resuspended in lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1 mM EDTA). The cells are lysed by sonication, and the lysate is clarified by centrifugation. The supernatant is loaded onto a GST-affinity chromatography column.

-

Tag Cleavage and Final Purification: The column is washed with wash buffer, and the GST-tagged 3CLpro is eluted. The GST tag is cleaved by incubation with PreScission Protease. The cleaved protein is further purified by size-exclusion chromatography to obtain highly pure and active 3CLpro. The purity and identity of the protein are confirmed by SDS-PAGE and Western blot analysis.

3CLpro Enzymatic Inhibition Assay (FRET-based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of IN-16 against SARS-CoV-2 3CLpro.

Methodology:

-

Assay Principle: This assay utilizes a fluorogenic substrate containing a 3CLpro cleavage sequence flanked by a fluorescent reporter (e.g., Edans) and a quencher (e.g., Dabcyl). In the intact substrate, the fluorescence is quenched. Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Assay Buffer: 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT.[3]

-

Procedure:

-

The inhibitor IN-16 is serially diluted in DMSO and then further diluted in assay buffer.

-

In a 384-well black microplate, 10 µL of the inhibitor solution is added to each well.[3]

-

5 µL of recombinant SARS-CoV-2 3CLpro (final concentration 50 nM) is added to each well, and the plate is incubated at room temperature for 30 minutes.

-

The enzymatic reaction is initiated by adding 5 µL of the FRET substrate (final concentration 10 µM).

-

The fluorescence intensity is measured kinetically over 15 minutes at an excitation wavelength of 340 nm and an emission wavelength of 490 nm using a plate reader.

-

-

Data Analysis: The initial reaction velocities are calculated from the linear phase of the fluorescence increase. The percent inhibition is calculated relative to a DMSO control. The IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Cell-Based Antiviral Activity Assay

Objective: To determine the half-maximal effective concentration (EC50) of IN-16 to inhibit SARS-CoV-2 replication in a cellular model.

Methodology:

-

Cell Line and Virus: Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection, are used. The SARS-CoV-2 strain (e.g., USA-WA1/2020) is propagated and titrated to determine the tissue culture infectious dose (TCID50).

-

Procedure:

-

Vero E6 cells are seeded in 96-well plates and incubated overnight to form a confluent monolayer.

-

The inhibitor IN-16 is serially diluted in cell culture medium.

-

The cell culture medium is removed from the plates, and the cells are pre-treated with the diluted inhibitor for 1-2 hours.

-

The cells are then infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

-

After a 1-hour adsorption period, the virus-inhibitor containing medium is removed, and fresh medium containing the corresponding inhibitor concentration is added.

-

The plates are incubated for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of Viral Replication: The extent of viral replication is quantified by measuring the viral-induced cytopathic effect (CPE) or by quantifying viral RNA levels in the supernatant using RT-qPCR.

-

Data Analysis: The percent inhibition of viral replication is calculated relative to a virus-only control. The EC50 value is determined by fitting the dose-response curve to a four-parameter logistic model.

Cytotoxicity Assay

Objective: To determine the half-maximal cytotoxic concentration (CC50) of IN-16 in the host cell line.

Methodology:

-

Assay Principle: A cell viability assay, such as the CellTiter-Glo Luminescent Cell Viability Assay, is used to measure the number of viable cells based on the quantification of ATP.

-

Procedure:

-

Vero E6 cells are seeded in 96-well plates and incubated overnight.

-

The cells are treated with serial dilutions of IN-16 for the same duration as the antiviral assay (48-72 hours).

-

The CellTiter-Glo reagent is added to each well, and the luminescence is measured using a plate reader.

-

-

Data Analysis: The percent cell viability is calculated relative to a DMSO-treated control. The CC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

Visualizations

SARS-CoV-2 Replication Cycle and the Role of 3CLpro

Caption: Role of 3CLpro in the SARS-CoV-2 replication cycle and the point of intervention for IN-16.

Workflow for 3CLpro Enzymatic Inhibition Assay

Caption: Step-by-step workflow for the FRET-based 3CLpro enzymatic inhibition assay.

Mechanism of Covalent Inhibition of 3CLpro by IN-16

Caption: Proposed mechanism of reversible covalent inhibition of SARS-CoV-2 3CLpro by IN-16.

References

- 1. Moringa oleifera potential for the treatment and prevention of COVID-19 involving molecular interaction, antioxidant properties and kinetic mechanism | PLOS One [journals.plos.org]

- 2. dovepress.com [dovepress.com]

- 3. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 3CLpro inhibitor of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

SARS-CoV-2 3CLpro-IN-16: A Technical Guide to Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of inhibitors targeting the SARS-CoV-2 3-chymotrypsin-like protease (3CLpro), with a focus on covalent inhibitors similar to SARS-CoV-2 3CLpro-IN-16. The 3CLpro enzyme is a critical component in the viral replication cycle, making it a prime target for antiviral therapeutics.[1][2] This document details the binding affinity and kinetics of representative 3CLpro inhibitors, outlines the experimental protocols used for their characterization, and visualizes key biological and experimental workflows.

Introduction to SARS-CoV-2 3CLpro and Covalent Inhibition

The SARS-CoV-2 3CLpro, also known as the main protease (Mpro), is a cysteine protease responsible for cleaving the viral polyproteins pp1a and pp1ab at multiple sites.[1] This proteolytic activity is essential for generating functional non-structural proteins that are vital for viral replication and transcription.[1] The active site of 3CLpro contains a catalytic dyad composed of Cysteine-145 (Cys145) and Histidine-41 (His41).

This compound is a covalent inhibitor that specifically targets the catalytic Cys145 residue, forming a stable covalent bond.[3] This irreversible inhibition effectively blocks the enzyme's ability to process viral polyproteins, thereby halting viral replication. Due to the high degree of conservation of the 3CLpro active site among coronaviruses, inhibitors targeting this enzyme may offer broad-spectrum antiviral activity.

Quantitative Data on Representative 3CLpro Inhibitors

The following tables summarize the binding affinity and kinetic parameters for representative covalent and non-covalent inhibitors of SARS-CoV-2 3CLpro. This data is compiled from various in vitro studies and provides a comparative overview of inhibitor potency.

Table 1: Binding Affinity of Representative SARS-CoV-2 3CLpro Inhibitors

| Inhibitor Name/Class | Type | IC50 (nM) | Assay Method | Reference |

| Covalent Inhibitors | ||||

| GC376 | Aldehyde Prodrug | 23 - 40 | FRET Assay | |

| Myricetin | Flavonoid | < 1000 | FRET Assay | [4] |

| Compound 17 | Peptidomimetic | 670 ± 180 | FRET Assay | [5] |

| Non-Covalent Inhibitors | ||||

| WU-04 | Small Molecule | 55 | FRET Assay | [6] |

| Ensitrelvir (S-217622) | Small Molecule | 8.0 - 14.4 | FRET Assay | [2] |

| Boceprevir | α-ketoamide | 4100 | In vitro assay | [2] |

Table 2: Kinetic Parameters of Representative SARS-CoV-2 3CLpro Inhibitors

| Inhibitor Name | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_D (nM) | Assay Method | Reference |

| Non-Covalent Inhibitors | |||||

| WU-04 | Not Reported | Not Reported | 65 | Not Specified | [1] |

Experimental Protocols

The characterization of 3CLpro inhibitors involves a series of biochemical and biophysical assays. Below are detailed methodologies for commonly employed experiments.

Fluorescence Resonance Energy Transfer (FRET) Assay for IC50 Determination

This is a widely used method to measure the enzymatic activity of 3CLpro and determine the potency of inhibitors.

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher at its ends. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore through FRET. Upon cleavage of the peptide by 3CLpro, the fluorophore and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET substrate (e.g., DABCYL-KTSAVLQSGFRKME-EDANS) in a suitable buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3).

-

Prepare a stock solution of purified recombinant SARS-CoV-2 3CLpro in an appropriate buffer.

-

Prepare serial dilutions of the test inhibitor (e.g., 3CLpro-IN-16) in DMSO.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the assay buffer.

-

Add the inhibitor solution to the wells, with a final DMSO concentration typically kept below 1%. Include a DMSO-only control (no inhibitor) and a control with a known inhibitor.

-

Add the 3CLpro enzyme to the wells and pre-incubate with the inhibitor for a defined period (e.g., 15-60 minutes) at a specific temperature (e.g., 25°C or 37°C). This pre-incubation is particularly important for covalent inhibitors to allow for the covalent bond formation.

-

Initiate the enzymatic reaction by adding the FRET substrate to all wells.

-

Immediately begin monitoring the fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 340 nm, Em: 490 nm for the DABCYL/EDANS pair).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Normalize the velocities to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[7]

-

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for characterizing the thermodynamics of binding interactions.

Principle: ITC directly measures the heat released or absorbed during the binding of a ligand (inhibitor) to a macromolecule (enzyme). This allows for the determination of the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.

Protocol:

-

Sample Preparation:

-

Prepare a solution of purified 3CLpro in a well-defined buffer.

-

Prepare a solution of the inhibitor in the same buffer. It is crucial that the buffer composition is identical for both the protein and the inhibitor to avoid heat of dilution effects.

-

-

ITC Experiment:

-

Load the 3CLpro solution into the sample cell of the ITC instrument.

-

Load the inhibitor solution into the injection syringe.

-

Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.

-

-

Data Analysis:

-

The raw data consists of a series of heat spikes corresponding to each injection.

-

Integrate the area under each spike to determine the heat change per injection.

-

Plot the heat change against the molar ratio of inhibitor to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (K_D, ΔH, and n).

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to study the kinetics of biomolecular interactions in real-time.

Principle: SPR measures changes in the refractive index at the surface of a sensor chip. One of the interacting molecules (ligand, e.g., 3CLpro) is immobilized on the sensor surface, and the other molecule (analyte, e.g., inhibitor) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index, which is detected as a change in the SPR signal.

Protocol:

-

Immobilization:

-

Covalently immobilize the purified 3CLpro onto a suitable sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

-

-

Binding Analysis:

-

Inject a series of concentrations of the inhibitor in a running buffer over the sensor surface (association phase).

-

After the association phase, flow the running buffer alone over the surface to monitor the dissociation of the inhibitor from the enzyme (dissociation phase).

-

Regenerate the sensor surface between different inhibitor concentrations if necessary.

-

-

Data Analysis:

-

The resulting sensorgram shows the SPR signal as a function of time.

-

Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D = k_off / k_on).

-

Visualizations

The following diagrams, generated using Graphviz, illustrate key pathways and workflows relevant to the study of SARS-CoV-2 3CLpro inhibitors.

Caption: SARS-CoV-2 replication cycle highlighting the role of 3CLpro.

Caption: Experimental workflow for 3CLpro inhibitor characterization.

Caption: Relationship between binding parameters and inhibitor potency.

Conclusion

The development of potent and specific inhibitors of SARS-CoV-2 3CLpro, such as covalent inhibitors in the class of 3CLpro-IN-16, represents a promising strategy for the treatment of COVID-19. A thorough understanding of their binding affinity and kinetics, obtained through rigorous experimental methodologies, is crucial for the successful development of these antiviral agents. This guide provides a foundational understanding of these aspects for researchers in the field of drug discovery. The continued investigation and characterization of novel 3CLpro inhibitors will be instrumental in the ongoing efforts to combat the COVID-19 pandemic and prepare for future coronavirus outbreaks.

References

- 1. Development of Highly Potent Noncovalent Inhibitors of SARS-CoV-2 3CLpro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chymotrypsin-like Protease (3CLpro) of SARS-CoV-2: Validation as a Molecular Target, Proposal of a Novel Catalytic Mechanism, and Inhibitors in Preclinical and Clinical Trials [mdpi.com]

- 3. This compound | SARS-CoV | TargetMol [targetmol.com]

- 4. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. An Integrated Computational and Experimental Approach to Identifying Inhibitors for SARS-CoV-2 3CL Protease - PMC [pmc.ncbi.nlm.nih.gov]

The Crucial Role of Cysteine 145 in the Covalent Inhibition of SARS-CoV-2 3CLpro by IN-16 (Compound 3a)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The SARS-CoV-2 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for viral replication, making it a prime target for antiviral drug development. The catalytic activity of 3CLpro relies on a Cys-His dyad, with Cysteine 145 (Cys145) acting as the nucleophile. This technical guide provides a comprehensive overview of the pivotal role of Cys145 in the interaction with the covalent inhibitor IN-16, also referred to as Compound 3a. IN-16 utilizes a novel thiocyanate warhead to form a disulfide bond with the catalytic Cys145, effectively inactivating the enzyme. This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for studying this interaction, and provides visual representations of the underlying processes to facilitate a deeper understanding for researchers in the field of virology and drug discovery.

Introduction

The global health crisis precipitated by the COVID-19 pandemic has spurred intensive research into the biology of SARS-CoV-2 and the development of effective antiviral therapeutics. The viral main protease, 3CLpro, is responsible for cleaving the viral polyproteins into functional non-structural proteins, a process indispensable for viral replication.[1] The active site of 3CLpro features a catalytic dyad composed of Cysteine 145 and Histidine 41.[1] The nucleophilic thiol group of Cys145 is central to the protease's catalytic mechanism, making it a vulnerable target for covalent inhibitors.

IN-16 (Compound 3a) is a potent inhibitor of SARS-CoV-2 3CLpro that operates through a covalent mechanism.[1][2] This inhibitor possesses a thiocyanate moiety that acts as a "warhead," specifically targeting and forming a covalent disulfide bond with the Cys145 residue in the enzyme's active site.[1][2][3] This irreversible modification of the catalytic cysteine leads to the inactivation of 3CLpro, thereby inhibiting viral replication.[2] This guide will delve into the specifics of this interaction, providing the necessary technical details for its study and comprehension.

Mechanism of Action: Covalent Modification of Cys145

The inhibitory activity of IN-16 (Compound 3a) is predicated on the formation of a covalent disulfide bond with the catalytic Cys145 of SARS-CoV-2 3CLpro. The thiocyanate group within the inhibitor serves as a reactive electrophile that is attacked by the nucleophilic thiol of Cys145. This interaction results in the formation of a stable disulfide linkage, effectively and irreversibly blocking the active site of the protease.

Structural studies, including X-ray crystallography, have confirmed this covalent binding mechanism. The tricyclic moiety of Compound 3a occupies the S1' and S2 subsites of the protease's active pocket, with interactions involving residues such as His41, Met49, and Met165.[1][3] A water molecule mediates a hydrogen bond between the carbonyl group of the inhibitor and the protein.[1][3]

The following diagram illustrates the covalent inhibition mechanism:

Quantitative Data Summary

The inhibitory potency of IN-16 (Compound 3a) and its analogues against SARS-CoV-2 3CLpro has been quantified through various biochemical and cellular assays. The following table summarizes the key quantitative data available for these compounds.

| Compound | Target | Assay Type | Parameter | Value | Reference |

| IN-16 (Compound 3a) | SARS-CoV-2 3CLpro | Enzymatic Inhibition | IC50 | 2.124 µM | [4] |

| Compound 3c | SARS-CoV-2 (in Vero E6 cells) | Antiviral Assay | EC50 | 2.499 µM | [2] |

| Compound 3c | Vero E6 cells | Cytotoxicity Assay | CC50 | > 200 µM | [2] |

| Compound 3h | SARS-CoV-2 3CLpro | Enzymatic Inhibition | IC50 | 0.322 µM | [2] |

| Compound 3h | SARS-CoV-2 3CLpro | Inactivation Kinetics | k_inact / K_i | 1669.34 M⁻¹s⁻¹ | [2] |

Experimental Protocols

The characterization of the interaction between IN-16 (Compound 3a) and SARS-CoV-2 3CLpro involves a series of biochemical and biophysical assays. Below are detailed methodologies for the key experiments.

Fluorescence Resonance Energy Transfer (FRET)-Based Enzymatic Assay

This assay is used to determine the in vitro inhibitory potency (IC50) of compounds against 3CLpro.

-

Principle: A fluorogenic peptide substrate containing a cleavage site for 3CLpro is flanked by a fluorescent donor and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by 3CLpro, the donor and quencher are separated, resulting in an increase in fluorescence.

-

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3)

-

Test compounds (IN-16 and analogues) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the test compound solution to the wells.

-

Add the 3CLpro enzyme solution to all wells except the negative control.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells.

-

Immediately measure the fluorescence intensity at regular intervals for a specified duration (e.g., 30 minutes) using a plate reader (Excitation/Emission wavelengths dependent on the specific FRET pair).

-

Calculate the initial reaction velocities from the linear phase of the fluorescence increase.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Tandem Mass Spectrometry (MS/MS) for Covalent Adduct Confirmation

This technique is employed to confirm the covalent modification of Cys145 by the inhibitor.

-

Principle: The 3CLpro enzyme is incubated with the inhibitor, and the resulting protein-inhibitor complex is analyzed by mass spectrometry to detect the mass shift corresponding to the covalent adduction. Subsequent fragmentation (MS/MS) of the modified protein or its peptides can pinpoint the exact site of modification.

-

Procedure:

-

Incubate purified SARS-CoV-2 3CLpro with an excess of IN-16 for a sufficient time to ensure covalent bond formation.

-

Remove the excess, unbound inhibitor using a desalting column or dialysis.

-

Analyze the intact protein-inhibitor complex by electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight and confirm the mass increase corresponding to the inhibitor.

-

Digest the modified protein with a protease (e.g., trypsin) to generate smaller peptides.

-

Separate the resulting peptides using liquid chromatography (LC).

-

Analyze the peptides by tandem mass spectrometry (LC-MS/MS).

-

Identify the peptide containing Cys145 and confirm that its mass is increased by the mass of the bound inhibitor.

-

Fragment the modified peptide and analyze the resulting fragment ions to confirm that the modification is localized to the Cys145 residue.

-

X-ray Crystallography for Structural Analysis

This method provides high-resolution structural information on how the inhibitor binds to the active site of 3CLpro.

-

Principle: A crystal of the 3CLpro-inhibitor complex is exposed to an X-ray beam. The diffraction pattern produced by the crystal is used to calculate an electron density map, from which the three-dimensional atomic structure of the complex can be determined.

-

Procedure:

-

Co-crystallize SARS-CoV-2 3CLpro with IN-16 by mixing the purified protein with the inhibitor and setting up crystallization trials using various precipitating agents.

-

Alternatively, soak pre-formed crystals of apo-3CLpro in a solution containing the inhibitor.

-

Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using molecular replacement with a known 3CLpro structure as a search model.

-

Build and refine the atomic model of the 3CLpro-IN-16 complex into the electron density map.

-

Analyze the final structure to visualize the covalent bond between IN-16 and Cys145 and the non-covalent interactions with surrounding active site residues. The crystal structure of 3CLpro in complex with Compound 3a is available in the Protein Data Bank under the accession code 8HTV.[5]

-

The following diagram outlines the experimental workflow for characterizing the covalent inhibition of 3CLpro by IN-16.

Conclusion

The catalytic Cys145 residue of SARS-CoV-2 3CLpro is a validated and highly attractive target for the development of antiviral drugs. The inhibitor IN-16 (Compound 3a) exemplifies a successful strategy of targeting this crucial residue through covalent modification. Its novel thiocyanate warhead effectively forms a disulfide bond with Cys145, leading to potent inhibition of the enzyme. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug developers working on novel covalent inhibitors of SARS-CoV-2 3CLpro and other viral proteases. A thorough understanding of the mechanism of action and the methods for its characterization is paramount for the rational design of next-generation antiviral therapeutics to combat current and future coronavirus threats.

References

Initial screening of SARS-CoV-2 3CLpro-IN-16 against viral replication

An in-depth guide to the initial screening of covalent inhibitors targeting the SARS-CoV-2 3CL protease, with a focus on the inhibitor class represented by SARS-CoV-2 3CLpro-IN-16. This document provides a comprehensive overview of the experimental methodologies and data analysis pertinent to the evaluation of such compounds for researchers, scientists, and drug development professionals.

While this compound is known as a covalent inhibitor that forms a covalent bond with the catalytic Cys145 residue of the main protease (Mpro), specific quantitative screening data for this compound is not extensively available in public literature.[1] Therefore, this guide will utilize representative data from other well-characterized covalent 3CLpro inhibitors to illustrate the screening process and data presentation. This approach ensures a thorough and practical guide to the evaluation of this important class of antiviral candidates.

Introduction to SARS-CoV-2 3CLpro as a Therapeutic Target

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is a critical enzyme in the life cycle of SARS-CoV-2.[2] It is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps) that are essential for viral replication and transcription.[2][3] The catalytic activity of 3CLpro is mediated by a Cys-His dyad (Cys145 and His41) in the active site.[4] The nucleophilic cysteine residue makes this enzyme an attractive target for covalent inhibitors, which can form a stable bond with the protease, leading to irreversible inactivation.[4][5] The high degree of conservation of the 3CLpro amino acid sequence among coronaviruses suggests that inhibitors targeting this enzyme could have broad-spectrum activity.[3]

Initial Screening Cascade for 3CLpro Covalent Inhibitors

The initial screening of potential 3CLpro inhibitors follows a hierarchical approach, beginning with a biochemical assay to determine direct enzyme inhibition, followed by cell-based assays to assess antiviral activity and cytotoxicity.

Quantitative Data Summary

The following tables summarize representative quantitative data for a hypothetical covalent 3CLpro inhibitor, designated here as "Representative Covalent Inhibitor (RCI)", based on values reported for potent inhibitors in the literature.[6][7][8][9][10]

Table 1: Biochemical and Cellular Activity of RCI

| Parameter | Value | Description |

| IC50 | 0.05 µM | 50% inhibitory concentration against recombinant SARS-CoV-2 3CLpro. |

| EC50 | 0.5 µM | 50% effective concentration for inhibiting viral replication in cell culture. |

| CC50 | > 50 µM | 50% cytotoxic concentration in host cells. |

| SI | > 100 | Selectivity Index (CC50/EC50). |

Detailed Experimental Protocols

Recombinant SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This assay measures the direct inhibition of the protease's enzymatic activity.

Principle: A fluorogenic substrate containing a cleavage site for 3CLpro is flanked by a fluorophore and a quencher. In its intact state, the fluorescence is quenched. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in a measurable increase in fluorescence.

Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

Test compounds (dissolved in DMSO)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

Add 5 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 20 µL of recombinant SARS-CoV-2 3CLpro (final concentration ~0.5 µM) to each well.

-

Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of the FRET substrate (final concentration ~20 µM).

-

Immediately measure the fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) every minute for 30-60 minutes.

-

The rate of reaction is determined from the linear portion of the fluorescence curve.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

The IC50 value is determined by fitting the dose-response curve with a four-parameter logistic equation.

Cell-Based Antiviral Assay (Viral Load Reduction)

This assay determines the efficacy of the inhibitor in preventing viral replication in a cellular context.

Materials:

-

Vero E6 cells (or other susceptible cell lines like A549-hACE2)

-

SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

Test compounds

-

96-well cell culture plates

-

Reagents for RNA extraction and qRT-PCR

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate overnight to form a monolayer.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the old medium and add the compound dilutions to the cells.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

-

Incubate the plates for 48-72 hours at 37°C with 5% CO2.

-

Collect the cell culture supernatant for viral RNA quantification.

-

Extract viral RNA from the supernatant.

-

Perform qRT-PCR to quantify the viral copy number.

-

Calculate the percent reduction in viral load for each compound concentration compared to an infected, untreated control.

-

The EC50 value is determined by fitting the dose-response curve.

Cytotoxicity Assay

This assay assesses the toxicity of the compound to the host cells.

Materials:

-

Vero E6 cells

-

Cell culture medium

-

Test compounds

-

96-well cell culture plates

-

Cell viability reagent (e.g., Cell Counting Kit-8, MTS)

-

Absorbance plate reader

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate overnight.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Add the compound dilutions to the cells.

-

Incubate for the same duration as the antiviral assay (e.g., 48-72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percent cell viability for each compound concentration relative to a DMSO control.

-

The CC50 value is determined by fitting the dose-response curve.

Mechanism of Action: Covalent Inhibition of 3CLpro

Covalent inhibitors like this compound typically contain an electrophilic "warhead" that forms a covalent bond with the nucleophilic thiol group of the catalytic Cys145 residue in the 3CLpro active site.[4] This irreversible binding permanently inactivates the enzyme, thereby halting the processing of viral polyproteins and subsequent viral replication.

Conclusion

The initial screening of covalent inhibitors against SARS-CoV-2 3CLpro is a critical step in the discovery of novel antiviral therapeutics. The methodologies outlined in this guide provide a robust framework for identifying and characterizing potent and selective inhibitors. By employing a combination of biochemical and cell-based assays, researchers can effectively evaluate the potential of compounds like this compound and advance the most promising candidates toward further preclinical development.

References

- 1. This compound | SARS-CoV | TargetMol [targetmol.com]

- 2. Identification of SARS-CoV-2 3CL Protease Inhibitors by a Quantitative High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel 3C-like protease inhibitors as lead compounds against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Evaluation of SARS-CoV-2 Main Protease Inhibitors Using a Novel Cell-Based Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. biorxiv.org [biorxiv.org]

- 9. Progress on SARS-CoV-2 3CLpro Inhibitors: Inspiration from SARS-CoV 3CLpro Peptidomimetics and Small-Molecule Anti-Inflammatory Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Preliminary Cytotoxicity Assessment of SARS-CoV-2 3CLpro Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity assessment of SARS-CoV-2 3C-like protease (3CLpro) inhibitors, with a focus on covalent inhibitors targeting the catalytic cysteine (Cys145). Due to the limited publicly available cytotoxicity data specifically for SARS-CoV-2 3CLpro-IN-16, this document synthesizes information from various studies on potent 3CLpro inhibitors to offer a representative framework for its evaluation.

Introduction to 3CLpro Inhibition and the Importance of Cytotoxicity Profiling

The SARS-CoV-2 3CLpro is a viral cysteine protease essential for processing viral polyproteins, making it a prime target for antiviral drug development. Covalent inhibitors, which form a chemical bond with the Cys145 residue in the enzyme's active site, have shown significant promise.[1][2][3] However, a critical step in the preclinical development of any therapeutic candidate is the assessment of its cytotoxicity. This ensures that the observed antiviral activity is not a result of general toxicity to the host cells.[4]

The primary metric for cytotoxicity is the 50% cytotoxic concentration (CC50), which is the compound concentration that results in the death of 50% of the cells in a culture.[4] This value is often compared to the 50% effective concentration (EC50), the concentration at which the compound inhibits viral activity by 50%, to determine the selectivity index (SI = CC50/EC50). A higher SI value indicates a more promising therapeutic window.[4]

Comparative Cytotoxicity Data of Representative SARS-CoV-2 3CLpro Inhibitors

While specific data for this compound is not available, the following table summarizes the reported cytotoxicity of other notable 3CLpro inhibitors to provide a comparative landscape.

| Compound | Cell Line | CC50 (µM) | Antiviral EC50 (µM) | Selectivity Index (SI) | Reference |

| PF-00835231 | A549+ACE2 | >100 | 0.158 - 0.221 | >452 | [5] |

| GC-376 | Vero E6 | >100 | 0.9 | >111 | [5] |

| WU-02 | A549-hACE2 | >20 | 0.054 | >370 | [6] |

| WU-04 | A549-hACE2 | >20 | 0.012 | >1667 | [6] |

| Thiguanosine | Vero E6 | >20 | 3.9 | >5.1 | [7] |

| MG-132 | Vero E6 | 2.9 | 0.4 | 7.25 | [7] |

| Remdesivir | A549+ACE2 | >100 | 0.238 - 0.442 | >226 | [5] |

Detailed Experimental Protocols for Cytotoxicity Assessment

Several robust methods are commonly employed to determine the in vitro cytotoxicity of antiviral compounds. The choice of assay depends on the specific research question and available resources.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of a cell population, which is indicative of cell viability.[4]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of the test compound (e.g., this compound) in the appropriate cell culture medium.

-

Remove the old medium from the cells and add the medium containing the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubate the plate for a period that mirrors the antiviral assay, typically 24-72 hours.[4]

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.[4]

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[4]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the CC50 value.

-

Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies the amount of LDH, a cytosolic enzyme released into the culture medium upon cell lysis, as a measure of cytotoxicity.

Principle: An increase in LDH activity in the supernatant is proportional to the number of dead or damaged cells.

Protocol:

-

Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

-

Supernatant Collection:

-

LDH Reaction:

-

Data Acquisition:

-

Measure the absorbance at the wavelength specified by the assay kit manufacturer (commonly 490 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cytotoxicity for each compound concentration relative to a maximum LDH release control (cells treated with a lysis buffer).

-

Plot the percentage of cytotoxicity against the log of the compound concentration to determine the CC50 value.

-

Visualizing Experimental Workflows and Mechanisms

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes and the underlying mechanism of action.

Caption: General workflow for in vitro cytotoxicity assessment.

Caption: Mechanism of covalent inhibition of SARS-CoV-2 3CLpro.

Conclusion

A thorough preliminary cytotoxicity assessment is a cornerstone of the preclinical evaluation of any antiviral candidate, including this compound. While specific data for this compound remains elusive in the public domain, the established protocols and the comparative data from other 3CLpro inhibitors provide a robust framework for its investigation. By employing standardized assays such as the MTT and LDH release assays, researchers can generate the critical CC50 values needed to determine the therapeutic potential and safety profile of novel 3CLpro inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | SARS-CoV | TargetMol [targetmol.com]

- 3. Design, synthesis and in vitro evaluation of novel SARS-CoV-2 3CLpro covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

- 7. Identification of Inhibitors of SARS-CoV-2 3CL-Pro Enzymatic Activity Using a Small Molecule in Vitro Repurposing Screen - PMC [pmc.ncbi.nlm.nih.gov]

Design principles of covalent inhibitors for SARS-CoV-2 3CLpro

An In-depth Technical Guide to the Design Principles of Covalent Inhibitors for SARS-CoV-2 3CLpro

Introduction

The 3-chymotrypsin-like protease (3CLpro), also known as the main protease (Mpro), is a viral cysteine protease essential for the life cycle of SARS-CoV-2, the virus responsible for COVID-19.[1][2][3] This enzyme is responsible for cleaving the viral polyproteins pp1a and pp1ab at eleven distinct sites, releasing functional non-structural proteins that are crucial for viral replication and transcription.[4][5][6] Due to its critical role and the absence of closely related homologs in humans, 3CLpro has emerged as a primary and highly validated target for the development of antiviral therapeutics.[1][4][7][8]

Covalent inhibition has proven to be a particularly effective strategy for targeting 3CLpro. This approach leverages the presence of a highly nucleophilic cysteine residue (Cys145) within the enzyme's active site.[1][2] Covalent inhibitors are designed with an electrophilic "warhead" that forms a stable covalent bond with the thiol group of Cys145, leading to potent and often prolonged inactivation of the enzyme.[1][5] This guide provides a detailed overview of the core principles guiding the design of these inhibitors, the catalytic mechanism of the target, key experimental protocols for their evaluation, and a summary of their performance.

Catalytic Mechanism of SARS-CoV-2 3CLpro

The catalytic activity of 3CLpro relies on a Cys-His catalytic dyad, composed of Cysteine-145 (Cys145) and Histidine-41 (His41).[1] The reaction mechanism begins with His41 acting as a general base, abstracting a proton from the thiol group of Cys145.[9] This deprotonation generates a highly nucleophilic thiolate anion. The activated Cys145 then performs a nucleophilic attack on the carbonyl carbon of the peptide substrate's scissile bond.[9] This results in the formation of a tetrahedral intermediate, which subsequently collapses to form a covalent acyl-enzyme intermediate, releasing the N-terminal portion of the cleaved peptide. The process is completed by the hydrolysis of the acyl-enzyme intermediate, which releases the C-terminal portion of the peptide and regenerates the free, active enzyme.[9] Some studies also suggest the involvement of Aspartic acid-187 (Asp187) in a catalytic triad, potentially modulating the pKa of His41 to facilitate the catalytic process.[4][8]

Caption: Catalytic mechanism of SARS-CoV-2 3CLpro.

Core Design Principles of Covalent Inhibitors

The design of covalent inhibitors for 3CLpro is a structure-guided process that focuses on two key components: a recognition moiety that provides specificity and binding affinity, and an electrophilic warhead that forms the covalent bond with Cys145.

Caption: General design strategy for 3CLpro covalent inhibitors.

Electrophilic Warheads

The choice of warhead is critical as it dictates the reactivity, selectivity, and reversibility of the inhibition. Numerous electrophilic groups have been successfully employed.[1]

-

Carbonyl-based Warheads (Aldehydes, Ketones, α-ketoamides) : These groups are among the most promising for developing 3CLpro inhibitors.[5] They react with the Cys145 thiolate to form a reversible hemithioacetal adduct.[5] The α-ketoamide moiety, in particular, has been a cornerstone in the design of potent inhibitors, as seen in compounds like 13b.[10][11]

-

Nitriles : The nitrile group serves as an effective warhead that forms a reversible thioimidate adduct with Cys145.[12] This warhead is famously utilized in nirmatrelvir (the active component of Paxlovid), a leading therapeutic for COVID-19.

-

Michael Acceptors : Electrophiles such as α,β-unsaturated esters, ketones, or acrylates can act as Michael acceptors.[1][13] They undergo a conjugate addition reaction with the Cys145 thiol, forming a stable, irreversible thioether bond.

-

Haloacetamides : Groups like chloroacetamides are reactive alkylating agents that form irreversible covalent bonds with Cys145, with the halogen atom acting as a leaving group.[14]

-

Epoxides : These three-membered rings are susceptible to nucleophilic attack by the Cys145 thiolate, leading to ring-opening and the formation of an irreversible thioether linkage.[1][14]

Structure-Activity Relationship (SAR)

The recognition moiety of the inhibitor is designed to mimic the natural peptide substrate and occupy the substrate-binding pockets (S1, S2, S4, etc.) of the enzyme. The S1 pocket is deep and preferentially accommodates a glutamine residue, making mimics of this interaction crucial for potency. The S2 pocket is large and hydrophobic, often targeted with groups like cyclohexyl or substituted phenyl rings.[6] The S4 pocket can also be engaged to enhance binding interactions.[6] Modifying these moieties allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties.[2] For instance, starting from a non-covalent inhibitor scaffold, the incorporation of a suitable covalent warhead can significantly improve inhibitory potency.[1][2]

Quantitative Data on 3CLpro Covalent Inhibitors

The efficacy of covalent inhibitors is quantified using biochemical and cell-based assays, which determine the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50), respectively.

| Inhibitor | Warhead Type | Target | IC50 (µM) | EC50 (µM) | Reference |

| GC376 | Aldehyde | SARS-CoV-2 3CLpro | - | 3.30 | [15] |

| 11a | Aldehyde | SARS-CoV-2 3CLpro | - | 4.96 | [15] |

| 13b-K | α-ketoamide | SARS-CoV-2 3CLpro | 0.120 | 0.8 - 3.4 | [11] |

| Compound 27h | α-ketoamide | SARS-CoV-2 Mpro | 0.0109 | 0.0436 | [11] |

| Compound 13 | Chloroacetamide | SARS-CoV-2 Mpro | 0.60 | 3.0 (EC68) | [14] |

| Compound 30 | Epoxide | SARS-CoV-2 Mpro | 0.49 | 5.0 (EC68) | [14] |

| Compound 12b | Acrylate | SARS-CoV-2 3CLpro | - | 0.045 (Replicon) | [13] |

| GRL-0496 | - | SARS-CoV-2 3CLpro | - | 5.05 | [15] |

| PF-00835231 | Hydroxymethylketone | SARS-CoV-2 Mpro | - | - | [10] |

| Nirmatrelvir (PF-07321332) | Nitrile | SARS-CoV-2 3CLpro | - | - | [16] |

Key Experimental Protocols

The evaluation of novel 3CLpro inhibitors involves a standardized cascade of assays, from initial biochemical screening to validation in cell-based models and structural studies.

Biochemical Inhibition Assay (Fluorescence-Based)

This high-throughput assay is used for the primary screening of compound libraries to identify potential inhibitors of 3CLpro enzymatic activity.[7][17]

-

Principle: The assay utilizes a synthetic peptide substrate containing a cleavage site for 3CLpro, flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal via Förster Resonance Energy Transfer (FRET). Upon cleavage by 3CLpro, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence. Inhibitors will prevent this cleavage, leading to a reduced fluorescence signal.

-

Methodology:

-

Reagents: Recombinant SARS-CoV-2 3CLpro enzyme, FRET peptide substrate, assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3).

-

Procedure: The 3CLpro enzyme is pre-incubated with various concentrations of the test compound in a microplate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

The enzymatic reaction is initiated by adding the FRET substrate to each well.

-

The fluorescence intensity is monitored kinetically over time using a plate reader at the appropriate excitation and emission wavelengths.

-